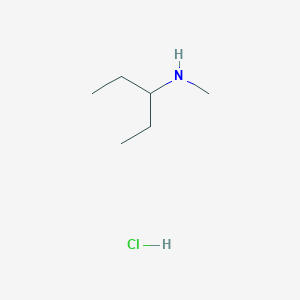
2-Deacetoxydecinnamoyltaxinine J
説明
2-Deacetoxydecinnamoyltaxinine J is an active compound that can be isolated from Taxus cuspidta Sibe et Zucc . It is a natural product found in Taxus wallichiana .
Molecular Structure Analysis
The molecular formula of 2-Deacetoxydecinnamoyltaxinine J is C28H40O9 . The molecular weight is 520.6 g/mol . The IUPAC name is [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deacetoxydecinnamoyltaxinine J include a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound’s XLogP3-AA is 2.2 .科学的研究の応用
Chromatographic Analysis
2-Deacetoxydecinnamoyltaxinine J, along with other taxoids, has been analyzed using a reversed-phase column liquid chromatography method. This method was developed for yew needles and validated for efficiency, detection limits, reproducibility, and peak purity using UV-Vis and photodiode array detection (Bala et al., 1999).
Synthesis and Biological Evaluation
New taxoids derived from 2-deacetoxytaxinine J have been synthesized and tested for their activity in human mammary carcinoma MDR cell line MCF7-R. One derivative showed significant activity in vitro when tested in combination with paclitaxel (Botta et al., 2007).
Anticancer Activity
The anticancer activity of 2-deacetoxytaxinine J has been studied, with significant in vitro activity against breast cancer cell lines. It also showed promising in vivo activity on DMBA-induced mammary tumors in rats, indicating its potential as an anticancer agent (Reddy et al., 2009).
Chemical Oxidation Study
A study on the chemical oxidation of 2-deacetoxytaxinine J derivative using dimethyldioxirane resulted in regio- and stereospecific hydroxylation. This finding is significant for understanding the chemical properties and potential applications of this compound (Horiguchi et al., 2000).
Isolation and Structural Analysis
2-Deacetoxytaxinine J has been isolated from various natural sources, and its structure has been determined through spectroscopic analysis. This is crucial for the identification and further research into its potential applications (Liang et al., 1998).
Safety And Hazards
特性
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKHREABHMWBBE-CNZAUHOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deacetoxydecinnamoyltaxinine J | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of 2-Deacetoxydecinnamoyltaxinine J?
A1: 2-Deacetoxydecinnamoyltaxinine J has the molecular formula C28H40O9 []. Its structure is characterized by a taxane skeleton with a 4(20)-epoxide group. This structural feature distinguishes it from other taxanes like paclitaxel, which possess an oxetane ring in that position []. The crystal structure determination of this compound has been crucial in understanding the specific NMR characteristics of taxane 4(20)-epoxides []. You can find more information about its structure in the cited research article: [1‐Hydroxybaccatin I, C32H44O14, and 2‐Deacetoxydecinnamoyltaxinine J, C28H40O9. (link to article: https://www.semanticscholar.org/paper/1ee72e40673973be4f6489ce954b45f4ea419ad8)][2].
Q2: From which plant species was 2-Deacetoxydecinnamoyltaxinine J isolated?
A2: 2-Deacetoxydecinnamoyltaxinine J has been isolated from the Himalayan yew, scientifically known as Taxus wallichiana Zucc. []. This species is known to be a source of various taxane diterpenoids.
Q3: Are there any studies comparing the biological activity of 2-Deacetoxydecinnamoyltaxinine J to other taxanes?
A3: While the provided research articles focus on the isolation and structural characterization of 2-Deacetoxydecinnamoyltaxinine J [, ], they do not delve into its specific biological activity or compare it to other taxanes. Further research is needed to explore its potential biological properties and any potential relationship to known taxanes with established bioactivity, such as paclitaxel.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)




![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)


